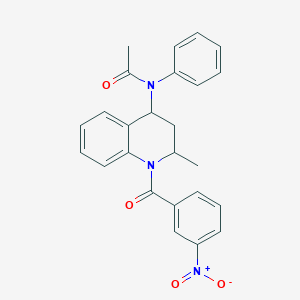

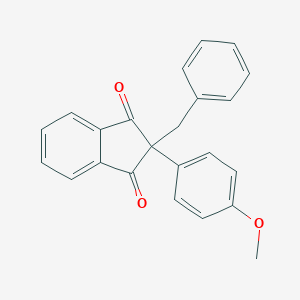

![molecular formula C19H11NO4 B412253 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid CAS No. 202805-08-1](/img/structure/B412253.png)

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

Overview

Description

The compound “3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It’s worth noting that the exact compound was not found in the search results, but similar compounds were found, such as “3,5-bis(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid” and "1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid" .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine or N-(2-aminoethyl)acetamide, followed by acidic hydrolysis of the amide . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Scientific Research Applications

Aggregation Enhanced Emission and Solid-State Emission

A study on 1,8-naphthalimide derivatives, including a compound similar to "3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid," demonstrated their ability to form nanoaggregates in aqueous-DMF solution, exhibiting aggregation-enhanced emission. These findings indicate potential applications in the development of new photophysical materials with enhanced emission properties in the solid state due to π-π stacking and intermolecular and intramolecular interactions (Srivastava et al., 2016).

Organotin(IV) Carboxylates Synthesis

Research into organotin carboxylates based on amide carboxylic acids, including derivatives of "3-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid," focuses on synthesizing and characterizing organotin complexes. These complexes exhibit diverse molecular architectures due to the varying coordination modes of the amide carboxylic acids, suggesting applications in the synthesis of materials with specific structural properties (Xiao et al., 2013).

Synthesis and Structural Characterization of Triphenyltin(IV) Carboxylates

The reaction of triphenyltin(IV) hydroxide with naphthalimide derivatives, including "3-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid," led to the synthesis of complexes that were characterized by X-ray crystallography. These compounds demonstrated interesting structural properties and thermal stabilities, suggesting potential applications in materials science for the development of stable compounds with unique properties (Liu et al., 2011).

Fluorescent Molecular Probes for ZnO Nanoparticles

A study identified a fluorescent 4-substituted 1,8-naphthalimide derivative as a sensitive molecular probe for ZnO nanoparticles. This work highlights the potential of derivatives of "3-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid" in developing new molecular probes with unusual fluorescence features for applications in nanotechnology and materials science (Bekere et al., 2013).

Mechanism of Action

Target of Action

It is known that the compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These derivatives have been synthesized for their potential as chemosensor systems , suggesting that they may interact with various biological targets.

Mode of Action

Similar compounds in the benzo[de]isoquinoline-1,3-dione series have been reported to exhibit chemosensor properties . This suggests that the compound may interact with its targets through a mechanism involving photoinduced electron transfer .

properties

IUPAC Name |

3-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO4/c21-17-14-8-2-4-11-5-3-9-15(16(11)14)18(22)20(17)13-7-1-6-12(10-13)19(23)24/h1-10H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIZOHPUZJDOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=CC(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196055 | |

| Record name | 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

202805-08-1 | |

| Record name | 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202805-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,8-trimethyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412170.png)

![5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412171.png)

![5-Tert-butyl-2-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)butyl]-1,3-benzoxazole](/img/structure/B412172.png)

![5-(4-chlorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412173.png)

![3-pentyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B412179.png)

![4-(acetyloxy)-2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-3-furanyl acetate](/img/structure/B412181.png)

![(4-tert-butylphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B412190.png)